4-Acetoxy-3-fluorobenzoic acid

Description

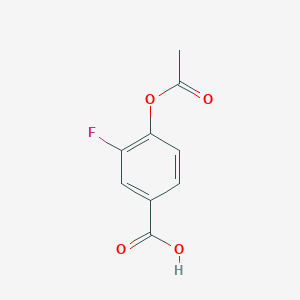

4-Acetoxy-3-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by an acetoxy group (-OAc) at the para position (C4) and a fluorine atom at the meta position (C3) relative to the carboxylic acid functional group. Structurally, it combines the electron-withdrawing effects of fluorine and the ester functionality of the acetoxy group, which influence its physicochemical properties and reactivity.

Applications may include use in prodrug design or as a building block for agrochemicals and fine chemicals.

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

4-acetyloxy-3-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) |

InChI Key |

ICVBLBLMESKREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-acetoxy-3-fluorobenzoic acid with key analogs, focusing on substituent effects, applications, and properties inferred from the provided evidence.

Fluorinated Benzoic Acid Derivatives

4-Fluorobenzoic Acid :

- Substituents: Fluorine at C4, carboxylic acid at C1.

- Properties: The para-fluorine exerts a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid (estimated ~2.7) compared to unsubstituted benzoic acid (pKa ~4.2). This enhances acidity and solubility in polar solvents.

- Applications: Widely used as a precursor in drug synthesis (e.g., fluorinated NSAIDs) and as a standard in analytical chemistry .

3-Fluoro-4-methoxybenzoic Acid :

- Substituents: Methoxy (-OMe) at C4, fluorine at C3.

- Properties: The methoxy group donates electrons via resonance, partially counteracting fluorine’s electron-withdrawing effect. This results in a higher pKa (~3.5) than 4-fluorobenzoic acid.

- Applications: Intermediate in synthesizing methoxy-fluorinated aromatics for dyes or liquid crystals .

Comparison with 4-Acetoxy-3-fluorobenzoic Acid :

- The acetoxy group (-OAc) in 4-acetoxy-3-fluorobenzoic acid is bulkier and more electron-withdrawing than methoxy, further reducing electron density at the aromatic ring. This increases the acidity of the carboxylic acid (pKa likely <3.0) compared to 3-fluoro-4-methoxybenzoic acid.

- The ester group also enhances lipophilicity, making it more suitable for membrane-permeable prodrugs than 4-fluorobenzoic acid.

Hydroxy-Substituted Analogs

- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Substituents: Hydroxyl (-OH) groups at C3 and C4. Properties: High water solubility due to polar hydroxyl groups, but prone to oxidation. pKa ~4.5 (carboxylic acid) and ~8.5 (phenolic OH). Applications: Antioxidant in cosmetics and food additives; precursor to caffeic acid derivatives .

Comparison :

- Replacing hydroxyl groups with fluorine and acetoxy in 4-acetoxy-3-fluorobenzoic acid eliminates oxidative instability while retaining moderate solubility. The compound is better suited for synthetic organic reactions requiring stability under acidic or basic conditions.

Halogen- and Alkyl-Substituted Derivatives

- 4-Bromo-3-methylbenzoic Acid :

- Substituents: Bromine at C4, methyl (-CH3) at C3.

- Properties: Bromine’s steric bulk and weak electron-withdrawing effect result in a pKa ~2.7. The methyl group slightly donates electrons, reducing acidity compared to 4-bromobenzoic acid.

- Applications: Building block for Suzuki coupling reactions in pharmaceutical synthesis .

Comparison :

- The fluorine and acetoxy groups in 4-acetoxy-3-fluorobenzoic acid provide a unique electronic profile: fluorine’s electronegativity increases acidity, while the acetoxy group offers synthetic versatility (e.g., deacetylation to regenerate a phenolic group).

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

While the evidence provides a foundation for understanding substituent effects, detailed studies on 4-acetoxy-3-fluorobenzoic acid’s synthetic routes, stability, and biological activity are lacking. Future research should prioritize:

Experimental determination of pKa, solubility, and thermal stability.

Exploration of its role in prodrug activation or catalysis.

Comparative toxicity studies with halogenated analogs (e.g., 4-bromo-3-methylbenzoic acid) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetoxy-3-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Esterification : Start with 3-fluoro-4-hydroxybenzoic acid. Acetylate the hydroxyl group using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor progress via TLC (hexane/EtOH, 1:1) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (RP-8 column, UV detection at 254 nm) and ¹H NMR (DMSO-d₆, 200–400 MHz) to verify acetyl and fluorine signals .

- Optimization : Adjust reaction temperature (45–80°C) and stoichiometry (1.2–1.5 equiv. acetic anhydride) to maximize yield (>90%) while minimizing side products like deacetylated derivatives .

Q. How should researchers handle and store 4-acetoxy-3-fluorobenzoic acid to ensure stability during experiments?

- Safety Protocol :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetyl group. Avoid exposure to moisture or bases .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with dilute NaOH) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in 4-acetoxy-3-fluorobenzoic acid derivatives?

- Experimental Design :

- Crystallization : Grow crystals via slow evaporation from a saturated EtOH/water solution. Select a high-quality crystal (0.2–0.3 mm³) for data collection .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELXTL (Bruker AXS) or WinGX for absorption correction and space group determination .

- Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement. Analyze thermal parameters (Ueq) and residual electron density maps to confirm the acetyl/fluorine orientation. Resolve disorder using PART instructions .

Q. What strategies can address contradictory spectroscopic data (e.g., NMR vs. IR) during structural elucidation?

- Troubleshooting Workflow :

- Multi-Technique Validation :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the acetyl methyl group should appear at δ ~2.3 ppm in DMSO-d₆ .

- IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and benzoic acid O–H (broad, ~2500–3000 cm⁻¹ if free acid impurity exists) .

- Computational Aids : Perform Gaussian-based vibrational frequency calculations to match experimental IR bands. Discrepancies may indicate tautomerism or solvent effects .

Q. How can researchers design 4-acetoxy-3-fluorobenzoic acid analogs for targeted bioactivity studies?

- Structure-Activity Relationship (SAR) Approach :

- Scaffold Modification : Replace the acetyl group with other esters (e.g., propionyl, pivaloyl) to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity .

- Biological Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to test analogs. For example, fluorinated benzoic acids are explored as β-amyloid aggregation inhibitors in Alzheimer’s research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.